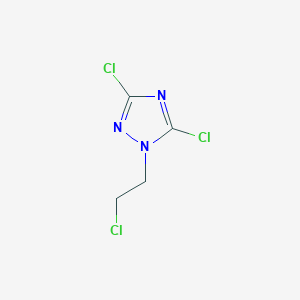![molecular formula C21H21N3O2 B2542755 N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide CAS No. 2305479-90-5](/img/structure/B2542755.png)
N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide, also known as DMPA, is a chemical compound that has shown potential in scientific research applications. It belongs to the pyrazole family and has been synthesized using various methods.
作用機序
The mechanism of action of N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes in the body, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). By inhibiting these enzymes, N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been found to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide in lab experiments is its potential anti-cancer properties. It can be used to study the mechanisms of cancer cell growth and to test potential anti-cancer drugs. However, one limitation of using N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide. One area of research is to further investigate its anti-cancer properties and to test its potential use in cancer treatment. Another area of research is to study its potential use in the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide and to identify potential side effects.
合成法
N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide can be synthesized using various methods, including the reaction of 3,5-dimethyl-1-(2-phenylphenoxy)-4-hydrazinylidene-1H-pyrazole with acryloyl chloride. This reaction results in the formation of N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide, which can be purified using column chromatography. Other methods of synthesis include the reaction of 3,5-dimethyl-1-(2-phenylphenoxy)-4-chloropyrazole with propargylamine, and the reaction of 3,5-dimethyl-1-(2-phenylphenoxy)-4-aminopyrazole with acryloyl chloride.
科学的研究の応用
N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide has shown potential in scientific research applications, particularly in the field of cancer research. Studies have shown that N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body. N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques in the brain.
特性
IUPAC Name |
N-[3,5-dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-4-20(25)22-21-15(2)23-24(16(21)3)14-26-19-13-9-8-12-18(19)17-10-6-5-7-11-17/h4-13H,1,14H2,2-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQATFAXMNGGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COC2=CC=CC=C2C3=CC=CC=C3)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2542672.png)
![N-(4-acetylphenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2542673.png)
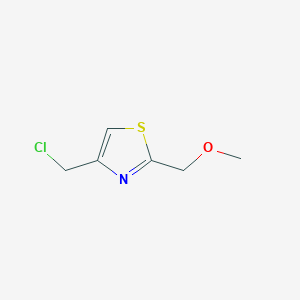

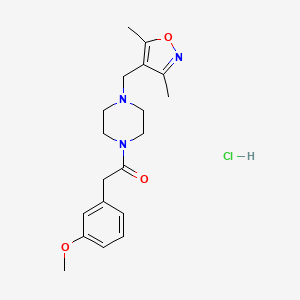
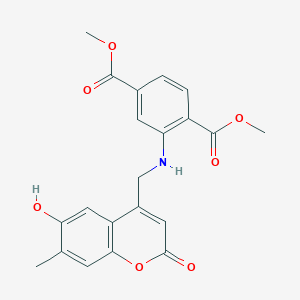
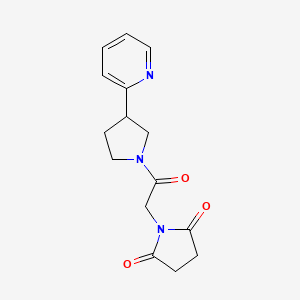
![1-(5-bromo-1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2542685.png)
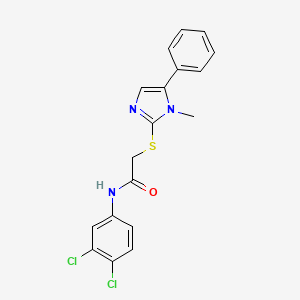
![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(2-fluorobenzyl)-1H-pyrazole](/img/structure/B2542690.png)
![methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2542691.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2542694.png)
